An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Chlorophenol
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Chlorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-chlorophenol (2-CP). It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who may encounter this compound in various stages of their work, from synthesis and analysis to toxicological assessment. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of a key toxicological pathway and an experimental workflow.
Physical Properties
2-Chlorophenol is a colorless to light amber liquid at room temperature, characterized by a medicinal, penetrating odor.[1][2] It is denser than water and exhibits moderate solubility.[2][3] A comprehensive summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of 2-Chlorophenol
| Property | Value | References |
| Molecular Formula | C₆H₅ClO | [1] |
| Molecular Weight | 128.56 g/mol | [1] |
| Appearance | Colorless to amber liquid | [1] |
| Odor | Unpleasant, penetrating | [1] |
| Density | 1.265 g/cm³ at 20 °C | [1] |
| Melting Point | 8-9 °C | [4][5] |
| Boiling Point | 174-176 °C | [4] |
| Water Solubility | 28.5 g/L at 20 °C | [6] |
| Vapor Pressure | 2.2 mmHg at 20 °C | [7] |
| Refractive Index (n²⁰/D) | 1.558 | [4] |
| log Kow (Octanol-Water Partition Coefficient) | 2.15 | [1] |
Chemical Properties
2-Chlorophenol is a weakly acidic compound that can participate in a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution.[6] Its chemical properties are summarized in Table 2.
Table 2: Chemical Properties of 2-Chlorophenol
| Property | Value | References |
| IUPAC Name | 2-Chlorophenol | [1] |
| CAS Number | 95-57-8 | [3] |
| pKa | 8.56 | [8] |
| Flash Point | 64 °C (147 °F) | [6] |
| Stability | Stable under normal conditions. Hygroscopic. | [6] |
| Incompatibilities | Oxidizing agents, acid anhydrides, acid chlorides. | [6] |
Spectral Data
Spectroscopic data is crucial for the identification and quantification of 2-chlorophenol. Key spectral features are summarized in Table 3.
Table 3: Spectral Data for 2-Chlorophenol
| Technique | Key Features | References |
| ¹H NMR (in CDCl₃) | Chemical shifts are observed for the aromatic protons and the hydroxyl proton. | [9] |
| ¹³C NMR (in CDCl₃) | Characteristic peaks for the six carbon atoms of the benzene ring. | [1] |
| Infrared (IR) (neat) | Broad O-H stretch, C-H aromatic stretches, C=C aromatic stretches, C-O stretch, and a C-Cl stretch. | [10] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) and characteristic fragmentation pattern. | [11] |
Experimental Protocols
Determination of Melting Point (Capillary Method)
This method is suitable for determining the melting point of solid organic compounds. Since 2-chlorophenol has a melting point near room temperature, it would need to be solidified by cooling before measurement.
Procedure:
-
Sample Preparation: A small amount of solidified 2-chlorophenol is finely powdered.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid at the sealed end to a height of 2-3 mm.[2]
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.[12]
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower rate (1-2 °C/min) as the expected melting point is approached.[13]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the melting range.[2] For a pure compound, this range should be narrow.
Determination of Boiling Point (Distillation Method)
This method is used to determine the boiling point of a liquid by distillation.
Procedure:
-
Apparatus Setup: A distillation apparatus is assembled with a round-bottom flask, a condenser, a thermometer, and a receiving flask. At least 5 mL of 2-chlorophenol is placed in the distillation flask along with a few boiling chips.[7]
-
Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.[7]
-
Heating: The liquid is heated to a boil. The heating rate is controlled to maintain a steady distillation rate of 1-2 drops per second.[8]
-
Temperature Reading: The temperature is recorded when the vapor temperature stabilizes, and there is a constant drip of condensate from the thermometer bulb. This stable temperature is the boiling point.[8]
-
Pressure Correction: The atmospheric pressure should be recorded, and the observed boiling point can be corrected to the standard pressure of 760 mmHg if necessary.[14]
Infrared (IR) Spectroscopy (Neat Liquid Sample)
This protocol describes obtaining an IR spectrum of a liquid sample without a solvent.
Procedure:
-
Sample Preparation: One to two drops of liquid 2-chlorophenol are placed on the center of a clean, dry salt plate (e.g., NaCl or KBr).[3]
-
"Sandwich" Formation: A second salt plate is placed on top of the first, spreading the liquid into a thin, even film between the plates.[15]
-
Spectrum Acquisition: The "sandwich" is placed in the sample holder of the IR spectrometer. A background spectrum of the empty instrument is first collected and then subtracted from the sample spectrum to obtain the absorbance spectrum of the compound.[15]
-
Cleaning: After analysis, the salt plates are cleaned with a suitable solvent (e.g., acetone) and dried.[3]
Electron Ionization Mass Spectrometry (EI-MS)
This is a common technique for determining the molecular weight and fragmentation pattern of volatile organic compounds.
Procedure:
-
Sample Introduction: A small amount of 2-chlorophenol is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in the ion source.[16]
-
Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the removal of an electron from the molecule, forming a molecular ion (M⁺), and induces fragmentation.[17]
-
Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[16]
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.[17]
Chemical Reactions and Pathways
Synthesis
2-Chlorophenol is primarily synthesized by the direct chlorination of phenol. This reaction typically yields a mixture of ortho- and para-chlorophenol. The ratio of the isomers can be influenced by the reaction conditions, such as temperature and solvent.
Degradation
2-Chlorophenol is a persistent environmental pollutant. Advanced oxidation processes (AOPs), such as the photo-Fenton process, are effective for its degradation. This process involves the generation of highly reactive hydroxyl radicals (•OH) from the reaction of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) under UV irradiation.
References
- 1. 2-Chlorophenol induced hydroxyl radical production in mitochondria in Carassius auratus and oxidative stress--an electron paramagnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. 2,6-Dichloro-phenol indophenol prevents switch-over of electrons between the cyanide-sensitive and -insensitive pathway of the mitochondrial electron transport chain in the presence of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 7. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]
- 8. 21stcenturypathology.com [21stcenturypathology.com]
- 9. Significance of Increased Apoptosis and Bax Expression in Human Small Intestinal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nucro-technics.com [nucro-technics.com]
- 11. Evaluation of toxicity and genotoxicity of 2-chlorophenol on bacteria, fish and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Early and late apoptosis protein expression (Bcl-2, BAX and p53) in traumatic brachial plexus injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Electron Transport Chain | Biology for Majors I [courses.lumenlearning.com]
- 17. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
